tert-Butyl 4-amino-6-chloropyridine-2-carboxylate

Catalog No.
S6580741
CAS No.
2415751-59-4
M.F
C10H13ClN2O2
M. Wt
228.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-amino-6-chloropyridine-2-carboxylate

CAS Number

2415751-59-4

Product Name

tert-Butyl 4-amino-6-chloropyridine-2-carboxylate

IUPAC Name

tert-butyl 4-amino-6-chloropyridine-2-carboxylate

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)7-4-6(12)5-8(11)13-7/h4-5H,1-3H3,(H2,12,13)

InChI Key

NWBUWRBVQOKNQI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=NC(=CC(=C1)N)Cl

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CC(=C1)N)Cl
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% is a chemical compound belonging to the class of pyridine derivatives. It has gained significant interest in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In this paper, we will discuss the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% is a white to off-white powder, also known as "t-BOC 4-Amino-6-Chloropyridine-2-Carboxylate." It is a pyridine derivative that has a t-Boc (tert-butoxycarbonyl) protecting group at the amino position. Pyridine derivatives have gained significant interest due to their wide range of biological activities, such as anti-inflammatory, anticancer, and antiviral activities.
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% has a molecular formula of C12H16ClN2O3 and a molecular weight of 276.72 g/mol. It is a hygroscopic powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol. The melting point of the compound is 92-93°C, and it has a boiling point of 421.1°C at 760 mmHg. The compound has a density of 1.38 g/cm3 at 25°C.
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% can be synthesized in various ways. One of the commonly used methods is the Buchwald-Hartwig coupling reaction, where 4-amino-6-chloro-2-picoline is reacted with tert-butyl 2-bromoacetate in the presence of palladium catalyst and basic conditions. The resulting product is then treated with hydrochloric acid to remove the t-Boc protecting group.
The synthesized compound is characterized using various techniques such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, mass spectroscopy, and high-performance liquid chromatography (HPLC).
such as HPLC, gas chromatography (GC), mass spectroscopy, and NMR spectroscopy are used to analyze the purity and composition of tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95%. HPLC is commonly used to determine the purity of the compound, while GC is used to determine the composition of the compound. Mass spectroscopy and NMR spectroscopy are used to determine the molecular weight and structure of the compound.
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% has shown promising biological properties such as anti-inflammatory, antimicrobial, and anticancer activities. It has been reported to inhibit the growth of various cancer cell lines such as ovarian cancer, breast cancer, and prostate cancer. The compound has also shown anti-inflammatory activity in various animal models of inflammation.
The toxicity and safety of tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% have not been extensively studied. However, it is important to take necessary precautions when handling the compound, as it is a potentially hazardous material. Proper ventilation, personal protective equipment, and handling and storage should be done in accordance with the established safety protocols.
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% has various applications in scientific experiments. It has been reported to be used as a building block for the synthesis of various pyridine derivatives that have potential biological activities. The compound is also used as a starting material for the synthesis of 4-aminoquinoline derivatives, which have shown anti-malarial activity.
Currently, there is limited research available on tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95%. However, the potential of the compound in various fields such as pharmaceuticals, agrochemicals, and materials science has gained significant interest among researchers.
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% has potential implications in various fields of research and industry. In the pharmaceutical industry, it can be used as a building block for the synthesis of various bioactive compounds. In the agrochemical industry, it can be used as a starting material for the synthesis of new pesticides and herbicides. In materials science, it can be used to develop new materials with improved properties such as conductivity and mechanical strength.
The limitations of tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% include limited research availability and potential toxicity concerns. Further research is needed to explore the full potential of the compound in various fields. Future directions include developing new synthetic routes for the compound, exploring the biological activities of the compound, and studying its toxicity and safety profile.
1. Developing new synthetic routes for tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% to improve its yield and purity.
2. Studying the potential biological activities of the compound in various animal models and cell lines.
3. Exploring the potential of the compound as a starting material for the synthesis of new bioactive compounds.
4. Investigating the safety profile of the compound in laboratory animals and human clinical trials.
5. Further studying the potential of the compound in the synthesis of new materials with improved properties.
6. Developing new analytical methods for the purity and composition analysis of the compound.
7. Studying the potential of the compound in the development of new agrochemicals.
8. Improving the scalability of the synthesis of the compound for industrial applications.
9. Investigating the potential of the compound as a scaffold for the synthesis of new drugs.
10. Exploring the potential of the compound in other fields such as energy storage and biosensors.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

228.0665554 g/mol

Monoisotopic Mass

228.0665554 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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